2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid
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Overview
Description
2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid typically involves the reaction of 2-aminobenzoic acid with acetic anhydride to form the benzoxazole ringThe reaction conditions often include refluxing the reactants in a suitable solvent such as acetic acid or acetonitrile .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and antiviral activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interact with receptors in biological systems. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid include other benzoxazole derivatives such as:
- 2-(2-Phenylbenzo[d]oxazol-4-yl)acetic acid
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-(2-Oxoazepan-4-yl)acetic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific acetyl group at the 2-position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(2-acetyl-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H9NO4/c1-6(13)11-12-10-7(5-9(14)15)3-2-4-8(10)16-11/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
SQTKXIDMHDZGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)CC(=O)O |
Origin of Product |
United States |
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